molecular formula C19H18N4O2S B11581365 (5Z)-5-[4-(diethylamino)benzylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(diethylamino)benzylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581365
M. Wt: 366.4 g/mol
InChI Key: NGQRMDHCLHTKLI-VBKFSLOCSA-N
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Description

The compound (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a diethylamino group, a furan ring, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-furylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final triazolothiazole product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, given its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

(5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives:

    Similar Compounds: Other triazolothiazoles, such as 5-(4-methylphenyl)-2-(furan-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one.

    Uniqueness: The presence of the diethylamino group and the specific arrangement of functional groups in confer unique electronic and steric properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H18N4O2S/c1-3-22(4-2)14-9-7-13(8-10-14)12-16-18(24)23-19(26-16)20-17(21-23)15-6-5-11-25-15/h5-12H,3-4H2,1-2H3/b16-12-

InChI Key

NGQRMDHCLHTKLI-VBKFSLOCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

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